molecular formula C6H12O2 B2707306 (2-Methyloxolan-3-yl)methanol CAS No. 39161-15-4

(2-Methyloxolan-3-yl)methanol

Cat. No. B2707306
CAS RN: 39161-15-4
M. Wt: 116.16
InChI Key: AIXNAFSAZMLNHH-UHFFFAOYSA-N
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Description

“(2-Methyloxolan-3-yl)methanol” is a chemical compound with the molecular formula C6H12O2 . It has a molecular weight of 116.16 . The IUPAC name for this compound is (2-methyltetrahydro-3-furanyl)methanol . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “(2-Methyloxolan-3-yl)methanol” is 1S/C6H12O2/c1-5-6(4-7)2-3-8-5/h5-7H,2-4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(2-Methyloxolan-3-yl)methanol” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Asymmetric Synthesis

(Jung, Ho, & Kim, 2000) discussed the use of (2-Methyloxolan-3-yl)methanol derivatives in the asymmetric synthesis of α-hydroxy esters, highlighting its importance in chiral auxiliary and bidentate chelation-controlled alkylation processes. This emphasizes its utility in creating complex, chirally pure molecules for pharmaceutical applications.

Catalytic Conversion Processes

(Deutsch, Martin, & Lieske, 2007) explored the acid-catalyzed condensation of glycerol with aldehydes to form cyclic acetals, including [1,3]dioxolan-4-yl-methanols. This process is significant for creating novel platform chemicals from renewable resources.

Methanol Dehydrogenases in Microorganisms

(Keltjens, Pol, Reimann, & Camp, 2014) discussed the role of methanol dehydrogenase enzymes in methylotrophic bacteria, focusing on their catalytic efficiency improvements through rare-earth elements. This has implications for biotechnological applications, including biofuel production and carbon recycling.

Methanol as a Feedstock in Biotechnology

(Schrader et al., 2009) and (Whitaker et al., 2017) highlighted the use of methanol as a substrate for producing chemicals and fuels in methylotrophic bacteria and engineered Escherichia coli, respectively. These studies underscore methanol's potential as an alternative carbon source for sustainable bioprocesses.

Chemical Synthesis Applications

(Sarki et al., 2021) demonstrated the use of methanol in N-methylation of amines and transfer hydrogenation of nitroarenes, showcasing its versatility as both a hydrogen source and a C1 synthon in organic synthesis.

Methanol in Environmental Catalysis

(Gao & Au, 2000) studied the catalytic conversion of CO2 to methanol, emphasizing its role in reducing CO2 emissions and its application in methanol synthesis as a method for energy storage and conversion.

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

(2-methyloxolan-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5-6(4-7)2-3-8-5/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXNAFSAZMLNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39161-15-4
Record name (2-methyloxolan-3-yl)methanol
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